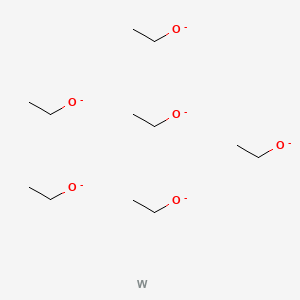
Ticlopidine 3-chloro isomer
Übersicht
Beschreibung
Ticlopidine 3-chloro isomer is a compound with the molecular formula C14H14ClNS . It is also known as Ticlopidine Impurity G or Ticlopidine m-chloro isomer .
Synthesis Analysis
Ticlopidine is an antithrombotic prodrug of the thienotetrahydropyridine family. For platelet inhibition, it has to undergo oxidative ring-opening by cytochrome P450 enzymes . A highly productive and scalable approach to synthesize ticlopidine has been developed, which provides ticlopidine in 60% overall yield from readily available starting material viz. thiophene .Molecular Structure Analysis
Ticlopidine is a prodrug that is metabolised to an active form, which blocks the ADP receptor that is involved in GPIIb/IIIa receptor activation leading to platelet aggregation .Chemical Reactions Analysis
Ticlopidine is an inhibitor of adenosine diphosphate (ADP)-induced platelet aggregation. Activated platelets release ADP which binds to purinergic platelet receptors causing platelets to adhere to each other and aggregate. Ticlopidine acts by inhibiting the binding of ADP to platelet receptors and triggering of the intracellular pathways that lead to activation of the glycoprotein IIb/IIIa complex .Physical And Chemical Properties Analysis
Ticlopidine 3-chloro isomer has a molecular weight of 263.8 g/mol. It has a computed XLogP3-AA of 3.6, indicating its lipophilicity. It has 0 hydrogen bond donors and 2 hydrogen bond acceptors. The compound has a rotatable bond count of 2 .Wissenschaftliche Forschungsanwendungen
Crystalline Structure and Polymorphism
Research on Ticlopidine hydrochloride has unveiled a new polymorph, highlighting the drug's solid-state characteristics. This study revealed that different crystalline forms of Ticlopidine hydrochloride exhibit variations in their molecular geometry and packing, attributed to the rotation of the bridging bond between the thienopyridine and o-chlorobenzyl moieties. Such structural differences impact the formation of supramolecular architectures, which are crucial for understanding the drug's physical properties and stability (Martins et al., 2011).
Bioactivation and Metabolism
The bioactivation process of Ticlopidine involves its transformation into active metabolites through cytochrome P450 enzymes, implicating multiple isoforms in the generation of a pharmacologically active thiol metabolite. This mechanism is crucial for its antiplatelet effect, shedding light on the drug's metabolic pathways and the role of specific enzymes such as CYP2B6, CYP1A2, CYP2C19, and CYP2D6. The identification of these metabolites provides insights into the drug's efficacy and potential for adverse effects (Kim et al., 2014).
Interaction with Serum Albumins
A study investigating the interaction between Ticlopidine hydrochloride and serum transport proteins, such as human and bovine serum albumin, utilized spectroscopic and molecular modeling techniques. This interaction is pivotal for understanding the drug's pharmacokinetics and pharmacodynamics, as it affects the drug's distribution and bioavailability. The binding affinity and the induced conformational changes in the albumins highlight the significance of protein-drug interactions in the body (Khatun et al., 2019).
Wirkmechanismus
The active metabolite of ticlopidine prevents binding of adenosine diphosphate (ADP) to its platelet receptor, impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex . The resulting thiol reacts with a cysteine residue of the purinergic P2Y 12 receptor on thrombocytes resulting in covalent receptor blockade .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[(3-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNS/c15-13-3-1-2-11(8-13)9-16-6-4-14-12(10-16)5-7-17-14/h1-3,5,7-8H,4,6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOUADIQAAAVRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501165595 | |
| Record name | 5-[(3-Chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501165595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55142-86-4 | |
| Record name | 5-[(3-Chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55142-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ticlopidine 3-chloro isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055142864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[(3-Chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501165595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TICLOPIDINE 3-CHLORO ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5746HM5CU0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-[bis(prop-2-enyl)amino]phenyl]acetamide](/img/structure/B1601219.png)


![8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine](/img/structure/B1601223.png)


![2,2'-Diiodo-9,9'-spirobi[fluorene]](/img/structure/B1601229.png)





